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Compound of Interest

Compound Name: (S,R,S)-AHPC-C4-COOH

Cat. No.: B611674

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-C4-COOH is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin
ligase, a critical component in the field of targeted protein degradation. As a key building block
in the synthesis of Proteolysis Targeting Chimeras (PROTACSs), VH032-C4-COOH incorporates
the high-affinity VHO32 VHL ligand connected to a four-carbon carboxylic acid linker. This
terminal acid group provides a reactive handle for conjugation to a target protein ligand,
enabling the creation of heterobifunctional molecules that can induce the degradation of
specific proteins of interest. This technical guide provides a comprehensive overview of the
known physicochemical properties of VH032-C4-COOH, relevant experimental protocols, and
the signaling pathway in which it operates.

Core Physicochemical Properties

The fundamental physicochemical properties of VH032-C4-COOH are summarized below. This
data is essential for its handling, characterization, and application in chemical synthesis.
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Property Value Reference

6-(((S)-1-((2S,4R)-4-Hydroxy-
2-((4-(4-methylthiazol-5-
) yl)benzyl)carbamoyl)pyrrolidin-
Chemical Name
1-yl)-3,3-dimethyl-1-oxobutan-

2-yl)amino)-6-oxohexanoic

acid
Alternative Names (S,R,S)-AHPC-C4-COOH
Molecular Formula C28H38N406S
Molecular Weight 558.69 g/mol

>95% (as determined by

Purity
HPLC)

CAS Number 2172819-74-6

Solubility and Stability

Detailed quantitative solubility and stability data for VH032-C4-COOH in various solvents and
under different pH and temperature conditions are not extensively published. However, based
on its intended use and the properties of similar molecules, the following guidance is provided.

Solubility:

VH032-C4-COOH is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).
For use in biological assays, it is common practice to prepare a high-concentration stock
solution in an anhydrous organic solvent like DMSO, which can then be diluted into aqueous
buffers or cell culture media. It is advisable to perform solubility tests for specific applications to
determine the optimal solvent and concentration.

Stability and Storage:

For long-term storage, VH032-C4-COOH should be stored as a solid at -20°C. While specific
data on its stability in solution is not readily available, it is recommended to prepare fresh
solutions for experiments or to store stock solutions at -80°C for short periods to minimize
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degradation. Repeated freeze-thaw cycles should be avoided. The stability of VHL ligands can
be influenced by factors such as the solvent, pH, and exposure to light.

Experimental Protocols

While specific experimental data such as NMR and mass spectra for VH032-C4-COOH are not
publicly available, this section outlines the general methodologies used for the synthesis and
characterization of such molecules.

Synthesis of VH032-C4-COOH

The synthesis of VH032-C4-COOH would likely involve the coupling of a VH032 amine
precursor with a C4 linker bearing a protected carboxylic acid, followed by deprotection. A
representative synthetic workflow is depicted below.

Synthesis Workflow

6H032 Amine Precurso) (Protected C4-Carboxylic Acid Linke)

(Protected VH032—C4-COOH)
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A generalized synthetic workflow for VH032-C4-COOH.

General Procedure for Amide Coupling:

e The VH032 amine precursor is dissolved in an anhydrous aprotic solvent such as N,N-
dimethylformamide (DMF).

o The protected C4-carboxylic acid linker (e.g., an ester) is added to the solution.

e Acoupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) are added to
activate the carboxylic acid and facilitate amide bond formation.

e The reaction is stirred at room temperature until completion, monitored by a technique like
LC-MS.

o The protected intermediate is then purified, typically by flash chromatography.
General Procedure for Deprotection:

e The purified, protected VH032-C4-COOH is dissolved in a suitable solvent like
dichloromethane (DCM).

e Astrong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCI) in dioxane, is
added to remove the protecting group from the carboxylic acid.

e The reaction is stirred at room temperature until the deprotection is complete.

e The solvent and excess acid are removed under reduced pressure to yield the final VH032-
C4-COOH product.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 13C NMR spectroscopy are standard methods to confirm the structure of VH032-C4-
COOH.
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e 'H NMR: The proton NMR spectrum would be expected to show characteristic signals for the
aromatic protons of the 4-methylthiazol-5-yl)benzyl group, the aliphatic protons of the
pyrrolidine and linker, and the distinct singlet for the methyl groups of the tert-butyl moiety.

e 13C NMR: The carbon NMR spectrum would provide signals corresponding to all the unique
carbon atoms in the molecule, including the carbonyl carbons of the amides and the
carboxylic acid.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and
elemental composition of VH032-C4-COOH. Electrospray ionization (ESI) is a common
technique for such molecules. The expected [M+H]* ion would have an m/z corresponding to
the molecular weight plus the mass of a proton.

Signaling Pathway and Mechanism of Action

VH032-C4-COOH functions as a ligand for the VHL E3 ubiquitin ligase, which is a key regulator
of the hypoxia-inducible factor 1-alpha (HIF-1a) signaling pathway. In PROTACS, the VH032
moiety hijacks this natural cellular process to induce the degradation of a target protein.
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PROTAC-Mediated Protein Degradation Pathway
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Mechanism of action for a PROTAC utilizing a VH032-based ligand.

The VH032 component

of the PROTAC binds to the VHL E3 ligase, while the other end of the

PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin
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from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination.
The polyubiquitinated protein is then recognized and degraded by the proteasome.

Conclusion

VHO032-C4-COOH is a valuable chemical tool for the development of PROTACS, offering a
reliable and high-affinity ligand for the VHL E3 ligase with a versatile carboxylic acid linker for
conjugation. While detailed public data on its solubility and stability are limited, the information
and general protocols provided in this guide offer a solid foundation for its use in research and
drug discovery. Further characterization of its physicochemical properties will undoubtedly
enhance its application in the rational design of novel protein degraders.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical
Properties of VH032-C4-COOH]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611674#physicochemical-properties-of-vh032-c4-
cooh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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